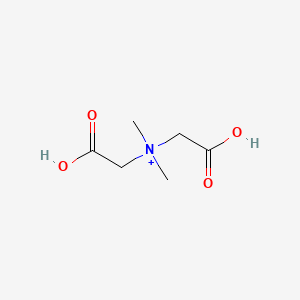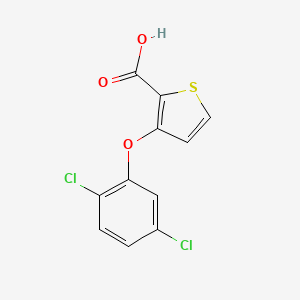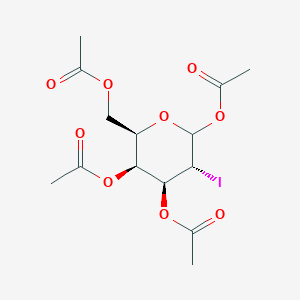![molecular formula C12H10N4 B12437558 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline typically involves the condensation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with aniline under phase-transfer catalysis (PTC) conditions . Another approach involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes such as Pd-catalyzed coupling reactions and phase-transfer catalysis suggests potential for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid in dichloromethane at 0°C.
Substitution: Alkyl halides under phase-transfer catalysis conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
科学的研究の応用
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline has been explored for its potential in several scientific research areas:
作用機序
The mechanism of action of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit microtubule assembly in cancer cells, thereby preventing cell division . Additionally, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 .
類似化合物との比較
Similar Compounds
- 4-(3H-imidazo[4,5-c]pyridin-2-yl)aniline
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline is unique due to its specific imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties
特性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(1H-imidazo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H10N4/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2,(H,14,15,16) |
InChIキー |
PJLXAHVAMNZYCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)

![(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid](/img/structure/B12437488.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)



![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
![2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12437543.png)

![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)

